molecular formula C15H21ClN2O B12744119 2'-Chloro-beta-methyl-1-piperidinepropionanilide CAS No. 108975-27-5

2'-Chloro-beta-methyl-1-piperidinepropionanilide

Cat. No.: B12744119
CAS No.: 108975-27-5
M. Wt: 280.79 g/mol
InChI Key: UHQYBUSTFNHKOQ-UHFFFAOYSA-N
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Description

2’-Chloro-beta-methyl-1-piperidinepropionanilide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a chloro substituent, and a propionanilide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-beta-methyl-1-piperidinepropionanilide typically involves the reaction of beta-methyl-1-piperidinepropionanilide with a chlorinating agent. Commonly used chlorinating agents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of 2’-Chloro-beta-methyl-1-piperidinepropionanilide may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-beta-methyl-1-piperidinepropionanilide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce N-oxides.

Scientific Research Applications

2’-Chloro-beta-methyl-1-piperidinepropionanilide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2’-Chloro-beta-methyl-1-piperidinepropionanilide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic substitution reactions, while the piperidine ring can interact with biological receptors. The compound may also inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-methylpyridinium iodide: Used as a reagent in organic synthesis.

    1-Chloro-2-methylpropene: Known for its use in polymer chemistry.

    Benzimidazole derivatives: Studied for their pharmacological activities.

Uniqueness

2’-Chloro-beta-methyl-1-piperidinepropionanilide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperidine ring and a chloro substituent makes it a valuable compound for various research applications.

Properties

CAS No.

108975-27-5

Molecular Formula

C15H21ClN2O

Molecular Weight

280.79 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-piperidin-1-ylbutanamide

InChI

InChI=1S/C15H21ClN2O/c1-12(18-9-5-2-6-10-18)11-15(19)17-14-8-4-3-7-13(14)16/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,17,19)

InChI Key

UHQYBUSTFNHKOQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NC1=CC=CC=C1Cl)N2CCCCC2

Origin of Product

United States

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